2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide
Description
This compound is a bis-hydrazone derivative featuring dual 4-chlorophenyl substituents on both diazenyl and hydrazono moieties, coupled with an N-phenylacetamide backbone. The presence of two hydrazone groups enhances its ability to form coordination complexes with transition metals, which is critical for catalytic or bioactive roles .
Properties
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)diazenyl]-2-[(4-chlorophenyl)hydrazinylidene]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5O/c21-14-6-10-17(11-7-14)24-26-19(20(28)23-16-4-2-1-3-5-16)27-25-18-12-8-15(22)9-13-18/h1-13,24H,(H,23,28)/b26-19-,27-25? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJHVRGBMDPYHI-ACAKXMKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=C(C=C2)Cl)N=NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=N/NC2=CC=C(C=C2)Cl)/N=NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide typically involves the reaction of 4-chlorophenylhydrazine with phenylacetic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl and hydrazono groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylacetamide derivatives.
Scientific Research Applications
2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide involves its interaction with cellular targets, leading to various biological effects. The compound can bind to specific enzymes and proteins, inhibiting their activity and disrupting cellular processes. The diazenyl and hydrazono groups play a crucial role in these interactions, facilitating the formation of stable complexes with molecular targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its dual hydrazono/diazenyl groups. Key structural analogs include:
Key Observations :
- Substituent Influence: The addition of a diazenyl group in the target compound increases molecular rigidity compared to single-hydrazono analogs like CAS 33101-97-2. This rigidity may alter binding affinity in biological systems .
- Bioactivity Trends : Pyrazole and thiazole derivatives (e.g., ) exhibit stronger antimicrobial and anti-inflammatory activities than acetamide-based compounds, likely due to enhanced π-π stacking with biological targets.
Physicochemical Properties
- Solubility: The dual hydrazono/diazenyl groups in the target compound reduce water solubility compared to ester-containing analogs (e.g., ), which have logP values ~2.3.
- Thermal Stability: Melting points for hydrazono-acetamides range from 148–150°C (e.g., ), while pyrazole derivatives (e.g., ) show higher stability (mp > 200°C).
Biological Activity
The compound 2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide , also known by its CAS number 62526-00-5, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of diazenyl and hydrazono functional groups, which are known to influence biological activity. The key structural components include:
- 4-Chlorophenyl groups : These contribute to the compound's lipophilicity and potential interaction with biological membranes.
- Hydrazone linkages : Known for their ability to form stable complexes with metal ions and other biomolecules.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing hydrazone structures have shown significant antibacterial properties against various pathogens.
- Anticancer Potential : Some diazenyl compounds have been studied for their ability to induce apoptosis in cancer cells.
- Antimalarial Effects : Certain derivatives have demonstrated efficacy against Plasmodium species.
Antimicrobial Activity
A study evaluated the antibacterial properties of several hydrazone derivatives, revealing that compounds similar to This compound exhibit notable activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, showing effectiveness against strains such as Escherichia coli and Staphylococcus aureus.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1 | 32 | E. coli |
| 2 | 16 | S. aureus |
| 3 | 64 | Pseudomonas aeruginosa |
Anticancer Studies
Research has indicated that hydrazone derivatives can induce cytotoxic effects in various cancer cell lines. For instance, a study reported that a related compound significantly inhibited the proliferation of breast cancer cells (MCF-7) through apoptosis induction mechanisms.
Case Study: Cytotoxicity in MCF-7 Cells
In vitro assays demonstrated that treatment with the compound resulted in:
- Cell Viability Reduction : Approximately 70% reduction in cell viability at concentrations of 50 µM after 48 hours.
- Apoptotic Induction : Flow cytometry analysis revealed increased annexin V-positive cells, indicating early apoptosis.
Antimalarial Activity
Compounds structurally related to This compound have been tested for antimalarial properties. One study highlighted the effectiveness of similar hydrazones against chloroquine-resistant Plasmodium falciparum strains.
In Vivo Efficacy
In murine models infected with Plasmodium yoelii, treatment with these compounds resulted in:
- Parasite Load Reduction : Significant decrease in parasitemia levels compared to control groups.
- Survival Rate Improvement : Increased survival rates among treated mice over a period of 14 days.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
